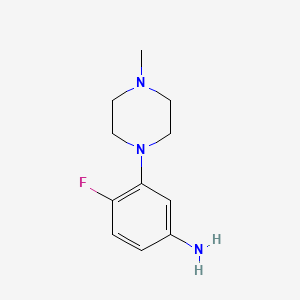

4-Fluoro-3-(4-methylpiperazin-1-yl)aniline

Description

The compound 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline belongs to a specific class of organic molecules known as fluorinated methylpiperazinyl anilines. While specific research data on this exact isomer is limited in publicly accessible literature, its structural components—a fluorinated aniline (B41778) core and a methylpiperazine substituent—are hallmarks of molecules with significant interest in medicinal chemistry and materials science. The study of this compound and its derivatives is driven by the desire to create novel molecular entities with tailored electronic, steric, and physiological properties.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12/h2-3,8H,4-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWADEXTXMZMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 4 Fluoro 3 4 Methylpiperazin 1 Yl Aniline

Electrophilic and Nucleophilic Transformations of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of a primary amino group (-NH₂) attached to a benzene (B151609) ring, is central to its reactivity. The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic and a base.

Nucleophilic Character: The primary amine is nucleophilic and readily reacts with electrophiles. Common transformations include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. For less reactive anilines, coupling agents like TBTU or PyBroP may be employed to facilitate the reaction with carboxylic acids. researchgate.net

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a cornerstone of medicinal chemistry. ekb.egnih.gov

Reactivity of the Aromatic Ring: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions relative to itself. However, in 4-fluoro-3-(4-methylpiperazin-1-yl)aniline, the positions are sterically and electronically influenced by the adjacent piperazine (B1678402) and fluorine substituents. The position para to the amine is blocked by the fluorine atom. The two ortho positions are adjacent to the piperazine and the fluorine, respectively. Electrophilic attack, such as nitration, would likely occur at the position ortho to the amine and meta to the fluorine and piperazine groups. Bismuth nitrate (B79036) has been shown to be an effective reagent for the ortho-nitration of some anilines. researchgate.net

The aniline moiety can also participate as the nucleophile in nucleophilic aromatic substitution (SNAr) reactions, displacing suitable leaving groups on electrophilically activated aromatic rings. rsc.orgresearchgate.net

Interactive Table: Transformations of the Aniline Moiety

| Reaction Type | Reagent Class | Product Type | Key Findings/Methods |

|---|---|---|---|

| Nucleophilic Attack (by Amine) | Acid Chlorides, Carboxylic Acids + Coupling Agents (e.g., HBTU, TBTU) | Amides | For difficult couplings with less reactive anilines, stronger coupling agents or conversion of the carboxylic acid to an acid chloride is effective. researchgate.net |

| Nucleophilic Attack (by Amine) | Sulfonyl Chlorides | Sulfonamides | A common method involves reaction in the presence of a base. ekb.eg |

| Electrophilic Substitution (on Ring) | Nitrating Agents (e.g., Bi(NO₃)₃·5H₂O) | Nitroanilines | The amino group directs substitution to ortho and para positions; regioselectivity is influenced by other ring substituents. researchgate.net |

Reactions Involving the Piperazine Ring

The N-methylpiperazine substituent contains two tertiary amine sites. The nitrogen atom attached to the aromatic ring has reduced basicity and nucleophilicity due to the delocalization of its lone pair into the benzene ring. The exocyclic N-methyl group, however, retains its aliphatic tertiary amine character.

This N-methyl site is basic and nucleophilic, capable of undergoing reactions such as:

Acid-Base Reactions: It can be protonated by acids to form quaternary ammonium (B1175870) salts.

Alkylation: Reaction with reactive alkylating agents (e.g., methyl iodide) could lead to the formation of a quaternary piperazinium salt.

Oxidation: Tertiary amines can be oxidized to form N-oxides.

In synthetic routes for various drugs, the piperazine ring is often introduced via nucleophilic substitution, such as the Buchwald-Hartwig amination or SNAr reactions, where a piperazine derivative attacks an aryl halide or other suitable substrate. nih.gov For instance, the synthesis of some complex molecules involves the direct reaction of N-methylpiperazine with a chloroalkyl derivative, highlighting the nucleophilicity of the piperazine nitrogen. nih.gov

Fluorine-Directed Reactivity and Nucleophilic Substitution Reactions

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (SNAr).

In SNAr reactions, a potent nucleophile can attack the carbon atom bearing the fluorine, displacing it as a fluoride (B91410) ion. The reaction proceeds through a two-stage mechanism involving the formation of a stabilized intermediate (a Meisenheimer complex). rsc.org The feasibility of this substitution depends on the reaction conditions and the nucleophile's strength. For example, the synthesis of the related compound 3-fluoro-4-morpholinoaniline (B119058) involves a nucleophilic aromatic substitution where morpholine (B109124) displaces a fluorine atom on a difluoronitrobenzene precursor. researchgate.net While the fluorine in 4-fluoro-3-(4-methylpiperazin-1-yl)aniline could potentially be a leaving group, the presence of two electron-donating groups (aniline and piperazine) on the same ring complicates this reactivity profile compared to rings activated by strongly electron-withdrawing groups like nitro groups. researchgate.netresearchgate.net

Formation of Advanced Chemical Intermediates and Scaffolds

The versatile reactivity of 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline allows for its use as a scaffold to build more complex molecules with potential pharmacological applications.

Amidation: As a primary aniline, the compound readily undergoes amidation. This reaction is fundamental for incorporating the molecule into larger structures, such as peptide-based molecules or other complex amides. The reaction typically involves coupling with a carboxylic acid, often activated as an acid chloride or by using a coupling agent like HBTU or TBTU, particularly if the aniline's nucleophilicity is diminished by electronic factors. researchgate.net Enzyme-mediated amidation has also been explored as a green alternative for forming amide bonds with anilines. mdpi.com

Urea Formation: Unsymmetrical ureas can be synthesized from the aniline group by reaction with an isocyanate. Alternatively, a two-step, one-pot procedure can be employed using a carbamoylating agent like N,N'-carbonyldiimidazole (CDI). The aniline first reacts with CDI to form a reactive carbamoylimidazole intermediate, which is then treated with another amine to yield the final urea. organic-chemistry.org

The primary amino group of the aniline can undergo condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases (-N=CH-). researchgate.netnih.gov This reaction is typically reversible and catalyzed by acid. Aromatic aldehydes are preferred substrates as they form more stable, conjugated Schiff bases compared to their aliphatic counterparts, which are more prone to polymerization. dergipark.org.trunsri.ac.id The resulting Schiff bases are versatile intermediates themselves and can be used in the synthesis of heterocyclic compounds or be reduced to form stable secondary amines.

Interactive Table: Schiff Base Synthesis

| Reactant 1 | Reactant 2 (Carbonyl) | Product | General Conditions |

|---|---|---|---|

| Primary Amine (Aniline) | Aldehyde or Ketone | Schiff Base (Imine) | Reflux in a solvent like ethanol, often with a catalytic amount of acid. researchgate.netdergipark.org.tr |

Sulfonamides: The sulfonamide functional group is a key component in a vast array of therapeutic agents. ekb.egnih.gov The synthesis of sulfonamides from 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline can be achieved by reacting the aniline's primary amino group with an appropriate sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine (B92270) or triethylamine. ekb.eg This reaction is robust and allows for the introduction of a wide variety of substituents (R-groups) to modulate the pharmacological properties of the final molecule. nih.govwur.nl

Carbamates: Carbamates are another important functional group in drug design. nih.gov They can be synthesized from the aniline moiety through several methods:

Reaction with Chloroformates: Reacting the aniline with an alkyl or aryl chloroformate (R-O-COCl) in the presence of a base yields the corresponding carbamate (B1207046).

Reaction with CDI and Alcohol: A two-step, one-pot synthesis involves reacting the aniline with N,N'-carbonyldiimidazole (CDI) to form a carbamoyl-imidazole intermediate, which is subsequently reacted with an alcohol to give the desired carbamate. organic-chemistry.orgmdpi.com

CO₂-Based Methods: Modern, greener approaches utilize carbon dioxide as a C1 building block. The amine, CO₂, and an alkyl halide can be coupled to form the carbamate, often in the presence of a base like DBU. nih.govnih.gov

Interactive Table: Pharmacological Derivatization

| Derivative | Key Reagents | General Method |

|---|---|---|

| Sulfonamides | Aryl/Alkyl Sulfonyl Chloride, Base (e.g., Pyridine) | Reaction of the aniline with the sulfonyl chloride. ekb.eg |

| Carbamates | Alkyl/Aryl Chloroformate; or CDI + Alcohol; or CO₂ + Alkyl Halide | Multiple routes available to form the carbamate linkage from the aniline nitrogen. nih.govmdpi.comnih.gov |

Oxidation Reactions to Form Quinones or Oxidized Derivatives

While specific experimental studies on the oxidation of 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline are not extensively detailed in publicly available literature, its reactivity can be inferred from closely related structural analogs, such as 3-Fluoro-4-(piperazin-1-yl)aniline. The presence of the primary amino group on the benzene ring makes the molecule susceptible to oxidation, potentially leading to the formation of quinone-type structures or other oxidized derivatives like quinone imines. rsc.org

The oxidation of anilines is a well-established transformation in organic chemistry. The reaction outcome is highly dependent on the oxidizing agent used and the reaction conditions. For substituted anilines like 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline, oxidation can lead to complex product mixtures, including polymeric materials, if not controlled carefully. However, under specific conditions, it is possible to achieve the synthesis of distinct oxidized products.

Common oxidizing agents that can be employed for such transformations include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent capable of oxidizing the aniline group.

Hydrogen peroxide (H₂O₂): Can be used, often in the presence of a catalyst, to achieve oxidation.

Silver oxide (Ag₂O): A milder reagent used for the oxidation of anilines to quinone imines. rsc.org

Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]): Can be used to produce phenazine (B1670421) and phenoxazone structures through oxidative coupling. rsc.org

The oxidation would likely proceed via the formation of a radical cation intermediate, which can then dimerize or be further oxidized to form a quinone-imine. Subsequent hydrolysis of the imine can yield the corresponding benzoquinone. Given the substitution pattern, the formation of a p-quinone imine is a plausible outcome. rsc.org

Interactive Table: Potential Oxidation Reactions and Products

| Oxidizing Agent | Potential Product(s) | Reaction Conditions | Supporting Evidence |

| Hydrogen Peroxide (H₂O₂) | Corresponding quinones or oxidized derivatives | Acetic acid, elevated temperatures | Known to oxidize the analogous compound 3-Fluoro-4-(piperazin-1-yl)aniline. |

| Potassium Permanganate (KMnO₄) | Corresponding quinones or oxidized derivatives | Acetic acid, elevated temperatures | A strong oxidizing agent used for similar aniline oxidations. |

| Silver Oxide (Ag₂O) | Quinone imines, Phenazines, Phenoxazones | Varies (e.g., organic solvent) | Used in the oxidation of substituted anilines to yield quinone imines and other coupled products. rsc.org |

| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Phenazines, Phenoxazones | Basic conditions (e.g., NaOH, NaHCO₃) | Known to facilitate oxidative coupling of anilines. rsc.org |

Further Reduction Reactions for Modified Derivatives

The core structure of 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline, comprising aniline and piperazine rings, is already in a reduced state. Therefore, further reduction reactions typically target derivatives of this compound that possess reducible functional groups. The synthesis of such derivatives often starts with precursors that are subsequently reduced to yield the final product. For instance, the parent aniline itself is commonly synthesized by the reduction of a corresponding nitroaromatic compound. wikipedia.org

Should a derivative of 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline be synthesized containing a reducible group (e.g., a nitro, carbonyl, or ester group), a variety of reducing agents could be employed to create modified derivatives. The choice of reagent allows for chemoselectivity, targeting one functional group while leaving others intact.

Common reduction methodologies applicable to derivatives include:

Catalytic Hydrogenation: This is a versatile method for reducing functional groups like nitro groups, alkenes, or alkynes. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are frequently used with hydrogen gas. wikipedia.org This method is widely applied in the industrial-scale synthesis of anilines from nitroarenes. wikipedia.org

Metal Hydride Reagents: Agents like Lithium aluminum hydride (LiAlH₄) and Sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents. LiAlH₄ can reduce esters, carboxylic acids, amides, and nitriles, while the milder NaBH₄ is typically used for reducing ketones and aldehydes. The analogous compound 3-Fluoro-4-(piperazin-1-yl)aniline is noted to be susceptible to reduction by these reagents.

Metal-in-Acid Systems: Combinations like iron metal in acetic acid are classic reagents for the reduction of nitroarenes to anilines. wikipedia.org Other metals such as tin or zinc can also be used. wikipedia.org

For example, a nitro-substituted precursor, such as 1-(2-fluoro-5-nitrophenyl)-4-methylpiperazine, could be subjected to reduction to furnish the target aniline. This transformation is a key step in the synthesis of many substituted anilines.

Interactive Table: Potential Reduction Reactions for Derivatives

| Reducing Agent / Method | Target Functional Group (on a derivative) | Potential Product | Supporting Evidence |

| Catalytic Hydrogenation (H₂, Pd/C) | Nitro (-NO₂) | Amino (-NH₂) | A standard, highly efficient method for nitro group reduction. wikipedia.org |

| Iron in Acetic Acid (Fe/CH₃COOH) | Nitro (-NO₂) | Amino (-NH₂) | A classic and cost-effective method for reducing aromatic nitro compounds. wikipedia.org |

| Sodium Borohydride (NaBH₄) | Aldehyde (-CHO), Ketone (-C=O) | Alcohol (-CH₂OH, -CHOH) | A mild and selective reagent for carbonyl reduction. nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Ester (-COOR), Carboxylic Acid (-COOH), Amide (-CONH₂) | Alcohol (-CH₂OH), Amine (-CH₂NH₂) | A powerful, non-selective reducing agent for various polar functional groups. |

Molecular Mechanisms and Receptor/enzyme Interactions of 4 Fluoro 3 4 Methylpiperazin 1 Yl Aniline and Analogues

Interaction Profiles with Specific Molecular Targets in Biological Systems

The structural features of 4-fluoro-3-(4-methylpiperazin-1-yl)aniline and its analogues are key to their interactions with biological molecules. The piperazine (B1678402) ring, a common pharmacophore, is often involved in interactions with neurotransmitter receptors. The presence of a fluorine atom can enhance the binding affinity of a compound for its target and improve its metabolic stability, which are desirable properties in drug design. These characteristics enable derivatives of this scaffold to modulate the activity of various enzymes and receptors, leading to a spectrum of biological effects.

Enzymatic Inhibition Studies

The 4-fluoro-3-(4-methylpiperazin-1-yl)aniline framework is a component of several potent enzyme inhibitors, which have been investigated for their therapeutic potential.

Analogues of 4-fluoro-3-(4-methylpiperazin-1-yl)aniline are notable for their ability to inhibit protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Crizotinib (B193316), a well-established anti-cancer agent, is an inhibitor of several receptor tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (c-Met). wikipedia.orgnih.govdrugbank.com The development of crizotinib marked a significant advancement in the treatment of non-small cell lung cancers (NSCLC) that harbor ALK gene rearrangements. nih.govmdpi.com The EML4-ALK fusion protein, resulting from a chromosomal rearrangement, leads to constitutive kinase activity that drives tumor growth. nih.gov Crizotinib effectively inhibits this aberrant kinase activity. mdpi.comnih.gov

In addition to its potent ALK inhibition, crizotinib also targets the c-Met receptor tyrosine kinase. nih.govnih.govresearchgate.net Overexpression and mutation of c-Met are implicated in the development and progression of various tumors, including lung cancer. nih.gov The dual inhibitory action of crizotinib on both ALK and c-Met contributes to its therapeutic efficacy. nih.gov The activity of crizotinib and other ALK inhibitors is a key area of research in oncology, with ongoing studies exploring their efficacy in different cancer types and the mechanisms of resistance. nih.govmdpi.com

| Kinase Target | Inhibitor | Reported Activity |

|---|---|---|

| Anaplastic Lymphoma Kinase (ALK) | Crizotinib | Potent inhibitor used in ALK-positive NSCLC. wikipedia.orgnih.govdrugbank.com |

| c-Met/Hepatocyte Growth Factor Receptor (HGFR) | Crizotinib | Inhibits c-Met tyrosine kinase activity. nih.govnih.govresearchgate.net |

| ROS1 | Crizotinib | Acts as a ROS1 (c-ros oncogene 1) inhibitor. wikipedia.orgdrugbank.com |

A series of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) derivatives, which are analogues of the primary compound, have been identified as a new class of SIRT6 inhibitors. nih.govsci-hub.stbohrium.com SIRT6 is a histone deacetylase that plays a role in various cellular processes, including metabolism and DNA repair, making it a potential target for the treatment of diseases like type 2 diabetes. nih.govsci-hub.st

In a screening study, the compound 5-(4-methylpiperazin-1-yl)-2-nitroaniline (referred to as 6d in the study) emerged as the most potent inhibitor of SIRT6. nih.govsci-hub.st This compound exhibited significant inhibitory activity in various assays, with a half-maximal inhibitory concentration (IC50) of 4.93 μM in a Fluor de Lys (FDL) assay. nih.govsci-hub.st Further binding studies confirmed its interaction with SIRT6, showing dissociation constant (KD) values of 9.76 μM in surface plasmon resonance (SPR) and 10 μM in isothermal titration calorimetry (ITC) assays. nih.govsci-hub.st Notably, this compound demonstrated high selectivity for SIRT6 over other histone deacetylase family members (SIRT1-3 and HDAC1-11) at concentrations up to 200 μM. nih.gov

| Parameter | Value | Assay Method |

|---|---|---|

| IC50 | 4.93 μM | Fluor de Lys (FDL) nih.govsci-hub.st |

| KD | 9.76 μM | Surface Plasmon Resonance (SPR) nih.govsci-hub.st |

| KD | 10 μM | Isothermal Titration Calorimetry (ITC) nih.govsci-hub.st |

Derivatives of the phenylpiperazine scaffold have been investigated for their potential to interfere with microbial survival by inhibiting essential enzymes. Compounds containing a piperazine ring have shown promise as agents against various bacterial and fungal pathogens. nih.govresearchgate.netacgpubs.orgresearchgate.net

Research into N-phenylpiperazine derivatives has revealed their activity against several pathogens. nih.gov For instance, certain derivatives have demonstrated inhibitory effects against Mycobacterium kansasii and Fusarium avenaceum. nih.govresearchgate.net The synthesis of 4-(Piperazin-1-ylcarbonyl)aniline, an amide derivative of P-aminobenzoic acid (PABA), has also been reported, with the compound showing significant antibacterial and antifungal activities against species such as E.coli, S.aureus, C.albicans, and A.niger. researchgate.net

Furthermore, the introduction of a fluorine atom into organic molecules is a known strategy to enhance biological activity. psu.edu Studies on fluorobenzoylthiosemicarbazides have shown antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, novel triazole compounds containing a piperazine moiety have been synthesized and shown to possess antifungal activities against several human pathogenic fungi. mdpi.com A novel pleuromutilin (B8085454) derivative incorporating a 4-nitrophenyl-piperazin-1-yl moiety has also demonstrated excellent bactericidal activity against MRSA. mdpi.com These findings highlight the role of this chemical class in modulating enzymes critical for microbial viability.

| Analogue Class | Target Organism(s) | Reported Activity |

|---|---|---|

| N-phenylpiperazine derivatives | Mycobacterium kansasii, Fusarium avenaceum | Inhibitory activity with MIC values in the micromolar range. nih.govresearchgate.net |

| 4-(Piperazin-1-ylcarbonyl)aniline | E.coli, S.aureus, C.albicans, A.niger | Significant antibacterial and antifungal activity. researchgate.net |

| Fluorobenzoylthiosemicarbazides | Gram-positive bacteria (including MRSA) | Active at MICs ranging from 7.82 to 31.25 μg/mL. nih.gov |

| Triazoles with piperazine moiety | Human pathogenic fungi | Broad-spectrum antifungal activity. mdpi.com |

| Pleuromutilin with nitrophenyl-piperazine | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent bactericidal agent. mdpi.com |

Receptor Binding and Modulation Investigations

The phenylpiperazine structure is a well-known pharmacophore for targeting neurotransmitter receptors, particularly serotonin (B10506) receptors.

Analogues of 4-fluoro-3-(4-methylpiperazin-1-yl)aniline have been designed and evaluated for their interaction with serotonin (5-HT) receptors. Specifically, research has focused on the 5-HT1B and 5-HT1D receptor subtypes, which are implicated in the regulation of mood and other neurological processes.

A study on a series of unsymmetrical ureas, designed to combine 5-HT reuptake inhibition with 5-HT1B/1D antagonism, included a compound with a 4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]amide moiety. capes.gov.br This compound, along with its analogues, demonstrated significant affinity for the 5-HT1B receptor. capes.gov.br Functional assays confirmed their antagonistic activity at 5-HT1B/1D receptors, with the ability to block sumatriptan-evoked responses, showing pA2 values between 7.3 and 8.7. capes.gov.br

Another line of research focused on arylpiperazide derivatives of 1-naphthylpiperazine, which were found to be potent and selective ligands for 5-HT1B/1D receptor subtypes. nih.gov One such derivative, 2-[[8-(4-methylpiperazin-1-yl)naphthalen-2-yl]oxy] -1-(4-o-tolylpiperazin-1-yl)ethanone, was identified as a potent neutral 5-HT1B antagonist. nih.gov The specific labeling of rat 5-HT1B receptors has been achieved using [3H]GR125,743, a phenylpiperazine derivative, allowing for detailed pharmacological characterization of these receptors. nih.gov

| Analogue Class | Receptor Target | Reported Activity |

|---|---|---|

| Unsymmetrical ureas with a 4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]amide moiety | 5-HT1B/1D | Functional antagonism with pA2 values from 7.3 to 8.7. capes.gov.br |

| Arylpiperazide derivatives of 1-naphthylpiperazine | 5-HT1B/1D | Potent and selective ligands. nih.gov |

Colony-Stimulating Factor 1 Receptor (CSF1R) Ligand Interactions

The 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline scaffold is integral to the development of selective and potent inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase. CSF1R plays a critical role in the proliferation and survival of macrophages and microglia. nih.gov Its inhibition is a therapeutic strategy for various cancers and inflammatory diseases.

Derivatives incorporating this scaffold have demonstrated high-affinity interactions with the ATP-binding site of CSF1R. For instance, a 3-amido-4-anilinocinnoline analogue, 4-((2-fluoro-5-methylphenyl)amino)-7-methoxy-6-(4-methylpiperazin-1-yl)cinnoline-3-carbonitrile , was reported as a potent CSF1R inhibitor with an IC₅₀ value of 3 nM. nih.gov This compound, which features the core anilino and methylpiperazinyl groups, highlights the importance of this structural arrangement for achieving high potency. The anilino portion typically forms key hydrogen bonds within the kinase hinge region, while the piperazine group often extends towards the solvent-exposed region, allowing for modifications that can improve solubility and pharmacokinetic properties.

Research into other CSF1R inhibitors has further cemented the importance of this chemical framework. Studies on 3-amido-4-anilinoquinolines have also identified them as potent inhibitors of CSF1R kinase, indicating that the quinoline (B57606) core, similar to the cinnoline (B1195905) core, can effectively present the anilino-piperazine moiety for receptor binding. researchgate.net The design of novel inhibitors frequently involves merging fragments of known active molecules. For example, structural elements from the approved CSF1R inhibitor Pexidartinib have been combined with other heterocyclic systems, such as pyrrolo[2,3-d]pyrimidine, to generate new potent inhibitors. mdpi.com This hybridization strategy often retains the substituted aniline (B41778) and piperazine groups as the key pharmacophores for CSF1R interaction.

Table 1: CSF1R Inhibitory Activity of Selected Analogues

| Compound Name | CSF1R IC₅₀ (nM) | Kinase Selectivity Profile | Reference |

|---|---|---|---|

| 4-((2-fluoro-5-methylphenyl)amino)-7-methoxy-6-(4-methylpiperazin-1-yl)cinnoline-3-carbonitrile | 3 | Poor selectivity over c-KIT (4.5 nM) and PDGFRβ (6.3 nM) | nih.gov |

| "Compound 18b" (benzyloxybenzene derivative) | 12 | Binds to inactive (DFG-out) conformation | nih.gov |

| N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b) | <10 (enzymatic assay) | Favorable ADME properties | mdpi.com |

Modulation of Cellular Signaling Pathways

Compounds derived from the 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline scaffold modulate critical cellular signaling pathways, leading to anticancer effects. By inhibiting key tyrosine kinases, these molecules can trigger programmed cell death and halt the uncontrolled growth of cancer cells.

The inhibition of receptor tyrosine kinases by molecules containing the 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline scaffold is a direct mechanism for inducing apoptosis (programmed cell death) and causing cell cycle arrest in malignant cells.

For example, a series of novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles were synthesized and found to have potent antiproliferative effects against the human leukemia cell line HL-60. nih.gov Flow cytometry analysis demonstrated that treatment with these compounds led to a significant increase in the percentage of apoptotic cells compared to untreated controls. nih.gov Similarly, novel sulfonamide derivatives incorporating a 4-methylpiperazin-1-yl group were shown to be significant inducers of apoptosis in DLD-1 and HT-29 colon cancer cells. mdpi.com These compounds activated the extrinsic apoptotic pathway, as evidenced by a significant increase in active caspase-8. mdpi.com

In addition to apoptosis, these types of kinase inhibitors can arrest the cell cycle, preventing cancer cells from dividing. A study on novel phthalic-based potential protein kinase inhibitors showed that the most promising compounds could dose-dependently induce cell cycle arrest at the G2/M phase in OKP-GS cells. researchgate.net This prevents the cells from entering mitosis, thereby halting their proliferation.

Table 2: Apoptotic and Cell Cycle Effects of Analogue Compounds in Cancer Cell Lines

| Compound Class | Cell Line | Effect | Reference |

|---|---|---|---|

| 5-(4-Methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles | HL-60 (Leukemia) | Significant induction of apoptosis | nih.gov |

| 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govijcce.ac.irmdpi.comtriazine sulfonamide derivatives | DLD-1 & HT-29 (Colon) | Induction of extrinsic apoptosis via caspase-8 activation | mdpi.com |

| Phthalic-based kinase inhibitors | OKP-GS | Cell cycle arrest at G2/M phase | researchgate.net |

A primary outcome of inhibiting key oncogenic signaling pathways is the suppression of cancer cell proliferation and tumor growth. The 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline scaffold is a component of numerous multi-target tyrosine kinase inhibitors that exhibit potent anti-proliferative activity across a wide range of cancer types.

Derivatives of 4-anilinoquinazoline, a class of compounds for which the title aniline is a key starting material, have demonstrated broad-spectrum inhibition of cancer cell proliferation. nih.gov In one study, these compounds were assessed against five human tumor cell lines (HepG2, A549, MCF-7, DU145, SH-SY5Y), with many showing superior inhibitory activity compared to the established drug Gefitinib. nih.gov For example, compound 27 showed an IC₅₀ value of 6.936 μM against A549 lung cancer cells, while Gefitinib's was 14.803 μM. nih.gov

Furthermore, a tricyclic benzonaphthyridinone inhibitor of mTOR, which incorporates a related 4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl moiety, was tested in a U87MG glioblastoma xenograft model. mit.edu Continuous daily dosing with this compound resulted in a remarkable >99% inhibition of tumor growth, underscoring the powerful in vivo efficacy of molecules built upon this type of scaffold. mit.edu Other studies on cinnoline derivatives bearing a 3-(4-arylpiperazin-1-yl) group also revealed potent activity against MCF-7 breast cancer cells, with IC₅₀ values as low as 5.56 μM. nih.gov

Table 3: Anti-proliferative Activity of Selected Analogues in Cancer Cell Lines

| Compound Class / Name | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 4-Anilinoquinazoline derivative (Compound 27) | A549 (Lung) | 6.936 | nih.gov |

| 4-Anilinoquinazoline derivative (Compound 32) | DU145 (Prostate) | 2.756 | nih.gov |

| 6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnoline (Compound 8b) | MCF-7 (Breast) | 5.56 | nih.gov |

| 6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnoline (Compound 10d) | MCF-7 (Breast) | 8.57 | nih.gov |

| 4-Anilinoquinazoline derivative (Compound 8a) | A431 (Skin) | 2.62 | ijcce.ac.ir |

Computational and Theoretical Investigations of 4 Fluoro 3 4 Methylpiperazin 1 Yl Aniline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). impactfactor.org This method is crucial in drug design for understanding how a potential drug molecule might interact with its biological target. impactfactor.orgmedchemexpress.com The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different conformations. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. impactfactor.orgresearchgate.net

In studies involving related anilino-quinazoline and quinoline (B57606) derivatives, molecular docking has been successfully used to predict binding affinities and interactions with various protein targets, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (pfDHFR-TS). nih.govnih.gov For instance, docking studies on 4-anilino quinazoline (B50416) derivatives against EGFR tyrosine kinase (PDB ID: 1M17) revealed significant binding affinities compared to the standard inhibitor Erlotinib. nih.gov Similarly, novel triazine derivatives were docked against pfDHFR-TS (PDB ID: 1J3I and 1J3K), with binding energies indicating strong potential for inhibition. nih.gov These simulations provide a model for how 4-fluoro-3-(4-methylpiperazin-1-yl)aniline could be studied against relevant biological targets.

Table 1: Example Molecular Docking Scores of Related Heterocyclic Compounds Against Various Protein Targets

| Compound Type | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Halogenated Quinoline Derivative (Q3Cl4F) | MAO-A | -7.24 | nih.gov |

| Halogenated Quinoline Derivative (Q3Cl4F) | MAO-B | -8.37 | nih.gov |

| 4-Anilino Quinazoline Derivative (SGQ4) | EGFR Tyrosine Kinase (1M17) | -7.46 | nih.gov |

| 4-Anilinoquinazoline Derivative (8a) | VEGFR-2 | -8.24 | ijcce.ac.ir |

| 1,3,5-Triazine Derivative (Df3) | pfDHFR-TS (1J3I) | -123.81 (CDOCKER Energy) | nih.gov |

The binding site of a protein is often a pocket or groove on its surface, and the nature of this pocket dictates which ligands will bind effectively. Hydrophobic pockets are common in protein targets, particularly in kinases. biorxiv.org Ligands that can form favorable interactions within these pockets are often potent inhibitors. biorxiv.org Molecular docking simulations are adept at predicting how a ligand like 4-fluoro-3-(4-methylpiperazin-1-yl)aniline would orient itself within such a pocket.

These simulations can identify key interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts, between the ligand and specific amino acid residues in the binding site. nih.gov For example, in the docking of anilinoquinazoline (B1252766) derivatives with VEGFR-2, the binding mode of the most potent compound was studied to understand its high affinity. ijcce.ac.ir Similarly, studies targeting the surface proteins of the H1N1 virus involved screening molecules against a hydrophobic pocket in the hemagglutinin (HA) protein. biorxiv.org By analyzing the predicted binding mode of 4-fluoro-3-(4-methylpiperazin-1-yl)aniline, researchers can understand the structural basis for its binding affinity and identify which parts of the molecule—such as the fluoro-aniline ring or the methylpiperazine group—are most critical for target engagement.

Quantum Chemical Calculations (e.g., DFT Studies on Related Quinoline Derivatives)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and properties of molecules. nih.gov These methods can be used to calculate molecular geometry, energy levels of frontier molecular orbitals (HOMO and LUMO), and the distribution of electronic charge. nih.govnih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter, as it relates to the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, while a small gap indicates the molecule is more easily polarized and reactive. nih.gov

DFT studies performed on a series of quinoline derivatives have successfully determined properties such as chemical hardness, softness, electronegativity, and the electrophilicity index. nih.gov These calculations, often carried out at levels like B3LYP/6-31G'(d,p), help in understanding the intrinsic properties of the molecules that drive their biological activity and photophysical characteristics. nih.gov For 4-fluoro-3-(4-methylpiperazin-1-yl)aniline, DFT calculations could precisely map its electrostatic potential, revealing regions that are electron-rich (e.g., the nitrogen atoms) and electron-poor, which are crucial for forming intermolecular interactions with a protein target.

Table 2: Key Molecular Properties Determined by DFT for Related Quinoline Derivatives

| Calculated Property | Significance | Reference |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | nih.gov |

| Chemical Hardness/Softness | Measures the resistance to change in electron distribution. | nih.gov |

| Electronegativity | Describes the power of an atom to attract electrons. | nih.gov |

| Electrophilicity Index | Quantifies the energy lowering of a molecule when it accepts electrons. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps charge distributions and predicts sites for electrophilic and nucleophilic attack. | mdpi.com |

Pharmacophore Modeling and Virtual Screening Applications in Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique. nih.gov A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges.

Once a pharmacophore model is developed based on a known active molecule like 4-fluoro-3-(4-methylpiperazin-1-yl)aniline, it can be used as a 3D query to search large chemical databases for other molecules that match the model. medchemexpress.com This process, known as virtual screening, allows for the rapid identification of diverse compounds that have a high probability of binding to the same target. medchemexpress.comnih.gov This approach significantly accelerates the drug discovery process by narrowing down the number of compounds that need to be synthesized and tested experimentally. medchemexpress.com The combination of pharmacophore modeling and molecular docking represents a robust strategy for discovering novel lead compounds. nih.gov

In Silico Predictions for Molecular Properties and Target Interaction Potential

Beyond predicting binding affinity, computational tools can forecast a wide range of molecular properties that are critical for a compound's success as a drug. nih.gov These in silico predictions fall under the umbrella of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies. biotechnologia-journal.org For example, software can predict a compound's drug-likeness based on criteria like Lipinski's Rule of Five, which considers factors such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govresearchgate.net

For 4-fluoro-3-(4-methylpiperazin-1-yl)aniline, these predictive models can estimate its solubility, cell permeability, and potential for causing toxicity. nih.govbiotechnologia-journal.org Furthermore, target prediction tools can analyze a molecule's structure and suggest potential biological targets. researchgate.netresearchgate.net For instance, the PASS (Prediction of Activity Spectra for Substances) tool predicts a compound's biological activity spectrum based on its structural similarity to molecules with known activities. researchgate.netresearchgate.net These comprehensive in silico profiles help researchers to prioritize candidates for further development and to anticipate potential challenges. nih.gov

Table 3: Example of In Silico Predicted Properties for Drug-like Molecules

| Property Category | Predicted Parameter | Typical Acceptable Range/Value | Reference |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 150 - 500 g/mol | researchgate.net |

| Lipophilicity | LogP | -0.7 to +5.0 | researchgate.net |

| Solubility | LogS | Not exceeding 6 | researchgate.net |

| Polarity | Topological Polar Surface Area (TPSA) | 20 - 130 Ų | researchgate.net |

| Drug-Likeness | Lipinski's Rule of Five | No more than 1 violation | nih.gov |

Advanced Analytical Characterization in Research of 4 Fluoro 3 4 Methylpiperazin 1 Yl Aniline

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural elucidation of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) analysis of 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline would reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the fluoroaniline (B8554772) ring would appear as complex multiplets, with their chemical shifts and coupling constants influenced by the fluorine, amine, and piperazine (B1678402) substituents. The protons of the piperazine ring typically appear as two distinct sets of signals, corresponding to the methylene (B1212753) groups adjacent to the two different nitrogen atoms. The N-methyl group would present as a sharp singlet. The amine (-NH₂) protons would also produce a characteristic signal.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom. For 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline, the spectrum would show distinct peaks for the six carbons of the aromatic ring, with the carbon atoms directly bonded to fluorine and nitrogen showing characteristic shifts and C-F coupling. The four unique carbons of the 4-methylpiperazine moiety (two pairs of ring carbons and the N-methyl carbon) would also be resolved.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Aromatic Protons | Aromatic Carbons |

| Piperazine Protons | Piperazine Carbons |

| N-CH₃ Proton | N-CH₃ Carbon |

| NH₂ Protons | |

| Note: Specific chemical shifts (δ) in ppm are dependent on the solvent and experimental conditions. This table represents the expected regions and types of signals. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline is expected to display several characteristic absorption bands that confirm its structure. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the piperazine and methyl groups would appear just below 3000 cm⁻¹. A strong absorption band corresponding to the C-F (aryl-fluoride) stretch is a key identifier and is typically found in the 1200-1280 cm⁻¹ region. Other bands corresponding to C=C stretching in the aromatic ring and C-N stretching would also be present. mdpi.com

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Aniline) | 3300 - 3500 (typically two bands) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| Aromatic C=C Stretch | 1500 - 1620 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1200 - 1280 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the exact elemental formula. For 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline (C₁₁H₁₆FN₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions, thus providing unequivocal confirmation of its molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar, thermally labile molecules like 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline. In ESI-MS, the sample is ionized directly from solution, typically forming a protonated molecule [M+H]⁺. For this compound, with a molecular weight of 209.27 g/mol , the ESI-MS spectrum would be expected to show a prominent peak at an m/z value of approximately 210.14, corresponding to the [C₁₁H₁₇FN₃]⁺ ion. Analysis of the fragmentation pattern can further support structural identification, with characteristic losses of fragments from the piperazine ring.

Chromatographic Purity and Identity Confirmation

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of a chemical compound. By separating the sample into its individual components, these methods can detect and quantify impurities. When coupled with a detector like a mass spectrometer (e.g., LC-MS or GC-MS), chromatography not only establishes purity but also confirms the identity of the main component by providing its mass spectrum. For a non-volatile compound like 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline, HPLC is the more common method for purity analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline, particularly in the context of its use as a raw material in pharmaceutical manufacturing. acs.org Reversed-phase HPLC (RP-HPLC) is the most common modality for this purpose.

Research related to the synthesis of Brigatinib, where this aniline (B41778) is a precursor, provides specific examples of relevant HPLC methodologies. One such method employs a C18 column as the stationary phase with a mobile phase combining methanol (B129727) and distilled water, often in a 75%:25% ratio. gsconlinepress.com Another validated method uses an Agilent Eclipse XDB-C18 column (5 μm, 46 mm × 250 mm) maintained at 30 °C. acs.orgacs.org The mobile phase in this setup can be a mixture of an aqueous monobasic sodium phosphate (B84403) solution and an organic solvent, with detection typically carried out at a wavelength of 210 nm. acs.org The accuracy of these methods is confirmed through recovery studies, with results showing percentage recoveries between 99.85% and 101.3%, indicating a high degree of accuracy for the determination of related compounds. gsconlinepress.com

Table 1: Example HPLC Method Parameters for Analysis of Related Compounds

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Dionex UltiMate 3000 | acs.org |

| Column | Agilent Eclipse XDB-C18 (5 μm, 4.6 mm × 250 mm) | acs.orgacs.org |

| Stationary Phase | C18 | gsconlinepress.com |

| Mobile Phase | Methanol and Distilled Water (75%:25%) | gsconlinepress.com |

| Column Temperature | 30 °C | acs.orgacs.org |

| Detection Wavelength | 210 nm | acs.org |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline, combining the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This dual functionality allows for the confident identification of the main compound and the characterization of any potential impurities. bldpharm.com

In the context of pharmaceutical development, LC-MS is used for impurity profiling and structure elucidation. synzeal.com The chromatographic conditions are often similar to those used in HPLC. After separation on the column, the eluent is directed to a mass spectrometer, typically equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows for the generation of intact molecular ions (e.g., [M+H]⁺), providing precise molecular weight information. researchgate.net This data is critical for confirming the identity of the synthesized compound and for tracking process-related impurities during synthesis. acs.orgacs.org

Table 2: Application of LC-MS in Compound Characterization

| Stage | Technique | Purpose | Source |

|---|---|---|---|

| Separation | Liquid Chromatography (LC) | Separates the target compound from impurities and starting materials. | bldpharm.com |

| Ionization | Electrospray Ionization (ESI) | Generates charged molecular ions with minimal fragmentation. | researchgate.net |

| Detection | Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) to determine molecular weight. | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC technology, utilizing columns packed with smaller particles (typically sub-2 μm). This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. While literature shows that HPLC methods have been developed for the analysis of drugs synthesized from this aniline, UPLC is also noted as an available analytical method. gsconlinepress.combldpharm.com

The primary advantage of UPLC in a research and manufacturing setting is its high throughput capability, which is crucial for monitoring reaction progress and for quality control of the final product. The fundamental principles of separation are the same as in HPLC (typically reversed-phase), but the instrumentation is optimized to handle the higher backpressures generated by the smaller particle columns.

Table 3: Comparison of HPLC and UPLC

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3-5 μm | < 2 μm |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| System Pressure | Lower | Higher |

| Solvent Consumption | Higher | Lower |

Crystal Structure Analysis of Related Aniline Monohydrates

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. While the specific crystal structure of 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline monohydrate is not publicly documented, valuable insights can be gained from the analysis of closely related analogues.

The crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate, a structurally similar compound, has been determined. researchgate.net This analysis provides a model for the molecular conformation and intermolecular interactions that might be expected in related compounds. The study revealed that 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate crystallizes in the monoclinic system with the space group C2/c. researchgate.net The detailed crystallographic data, including unit cell dimensions, offers a foundational understanding of the solid-state packing of this class of substituted anilines.

Table 4: Crystallographic Data for 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₂H₂₀ClN₃O | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c (No. 15) | researchgate.net |

| a (Å) | 27.228(5) | researchgate.net |

| b (Å) | 11.380(2) | researchgate.net |

| c (Å) | 9.3775(16) | researchgate.net |

| **β (°) ** | 95.733(2) | researchgate.net |

| **Volume (V) (ų) ** | 2891.1(9) | researchgate.net |

| Z | 8 | researchgate.net |

| Rgt(F) | 0.0372 | researchgate.net |

| Temperature (K) | 296(2) | researchgate.net |

Future Directions and Emerging Research Avenues for 4 Fluoro 3 4 Methylpiperazin 1 Yl Aniline

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline and its analogs is an area of active research, with a growing emphasis on efficiency, sustainability, and scalability. Traditional synthetic routes often involve multi-step processes that may not be optimal for large-scale production.

Future research is focused on developing more streamlined and environmentally benign synthetic methodologies. Key areas of exploration include:

Novel Catalytic Systems: While catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing a nitro precursor to the desired aniline (B41778), research is ongoing to find more efficient and cost-effective catalysts. This includes exploring different catalyst loadings and reaction conditions to maximize yield and minimize reaction times.

C-F Activation Strategies: An emerging and powerful method involves the activation of carbon-fluorine bonds. For instance, a C–F activation strategy has been successfully used to synthesize related tris(pyrazolyl)methane ligands by refluxing a mixture of a trifluoromethylaniline derivative with a nucleophile like pyrazole (B372694) in the presence of a base such as potassium hydroxide (B78521) (KOH). mdpi.com This approach, which can be completed in a relatively short time, offers a novel pathway to functionalized aniline derivatives. mdpi.com

One-Pot Syntheses: To improve efficiency and reduce waste, researchers are investigating one-pot reactions. For example, related compounds like 3-fluoro-4-morpholinoaniline (B119058), an intermediate for the antibiotic linezolid, have been synthesized via a two-step, one-pot process involving nucleophilic aromatic substitution followed by nitro group reduction. researchgate.net

Green Solvents and Reagents: A significant push in modern synthetic chemistry is the adoption of green chemistry principles. This involves replacing hazardous solvents with safer alternatives and utilizing more environmentally friendly reagents. The reduction of a nitro group using iron (Fe) and ammonium (B1175870) chloride in a methanol-water mixture is an example of such an approach. researchgate.net Optimizing solvent choice, such as using methanol (B129727) for its polarity and ease of removal, is a key consideration in these greener synthetic designs.

These advancements aim to make the synthesis of fluorinated piperazine (B1678402) anilines not only more economically viable but also more aligned with the principles of sustainable chemical manufacturing.

Advanced SAR and Lead Optimization Strategies for Improved Selectivity and Potency

Structure-Activity Relationship (SAR) studies are fundamental to transforming a promising chemical scaffold into a viable drug candidate. For 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline, future research will heavily rely on advanced SAR and lead optimization to enhance its biological activity.

Key strategies include:

Systematic Structural Modifications: Researchers systematically alter parts of the molecule, such as the substituents on the aniline or piperazine rings, and observe the effect on potency and selectivity. The fluorine atom, for example, is known to enhance metabolic stability and binding affinity. The N-methyl group on the piperazine ring is another critical site for modification; in the development of the kinase inhibitor Infigratinib, an N-ethylpiperazine group was selected to prevent the inhibition of cytochrome P450 isoforms, thereby improving the safety profile. nih.gov

Target-Specific Optimization: In a recent study on novel fluorinated piperazine-hydroxyethylamine analogues as potential antimalarial agents, two compounds, 13g and 14g, demonstrated significant inhibitory activity against Plasmodium falciparum. nih.gov The lead optimization process involved synthesizing and testing twenty-one analogues to identify those with the most potent antiplasmodial effects. nih.gov

The table below summarizes the in vitro activity of the two lead compounds from the aforementioned study.

| Compound | Target Strain | IC₅₀ (μM) |

| 13g | P. falciparum 3D7 | 0.28 |

| P. falciparum Dd2 (chloroquine-resistant) | 0.11 | |

| 14g | P. falciparum 3D7 | 0.09 |

| P. falciparum Dd2 (chloroquine-resistant) | 0.10 | |

| Data sourced from a study on fluorinated piperazine-hydroxyethylamine analogues. nih.gov |

This data illustrates the success of lead optimization in identifying compounds with nanomolar potency against both sensitive and drug-resistant parasite strains. nih.gov Future work will continue to refine these structures to further improve efficacy and pharmacokinetic properties. nih.gov

Identification of New Molecular Targets and Therapeutic Applications Based on Mechanism of Action

The 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline scaffold is a versatile building block found in molecules targeting a range of diseases. Its mechanism of action often involves interacting with key biological targets like protein kinases or microbial enzymes.

Emerging therapeutic applications being explored include:

Oncology: The piperazine aniline core is a well-established pharmacophore in the development of kinase inhibitors for cancer therapy. For example, the related compound 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of Ponatinib, a multi-targeted tyrosine kinase inhibitor. tdcommons.org Furthermore, derivatives of a similar scaffold have been investigated as potent inhibitors of Tyrosine Kinase 2 (Tyk2), which is involved in inflammatory and autoimmune diseases. researchgate.net

Infectious Diseases (Antimalarials): Recent research has highlighted the potential of fluorinated piperazine derivatives as a new class of antimalarial drugs. nih.gov Studies have shown that optimized compounds exhibit potent activity against both the blood and liver stages of Plasmodium parasites. nih.gov Notably, compound 14g showed a 50% reduction in parasitemia in a Plasmodium berghei mouse model and demonstrated efficacy in combination with the established drug artesunate. nih.gov

Infectious Diseases (Antimicrobials): The broader class of fluorinated piperazines has also been investigated for antimicrobial properties. nih.gov A study involving the synthesis of fluorinated s-triazinyl piperazines revealed that some of these novel compounds exhibited noteworthy activity against a panel of bacteria and fungi. nih.govresearchgate.net

The ability of this scaffold to be incorporated into molecules with diverse biological activities suggests that further screening and mechanism-of-action studies could uncover additional therapeutic uses.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of computational tools, including artificial intelligence (AI) and machine learning (ML), is revolutionizing drug discovery. For compounds like 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline, these technologies can accelerate the design and optimization process significantly.

Future directions in this area include:

Structure-Based Design: Computational modeling allows researchers to visualize how a molecule fits into the binding site of a target protein. This approach was used in the pursuit of Tyk2 inhibitors, where co-crystallization and computational analysis guided the design of potent compounds. researchgate.net

Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel, un-synthesized compounds. This includes predicting potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, helping to prioritize which molecules to synthesize and test.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of molecules and model reaction mechanisms. mdpi.com This was applied to understand the energetics of a C-F activation strategy, confirming the feasibility of the novel synthetic route. mdpi.com

Virtual Screening: AI-powered platforms can rapidly screen vast virtual libraries of compounds against a specific biological target, identifying potential hits far more quickly than traditional high-throughput screening.

By leveraging these in silico tools, researchers can make more informed decisions, reduce the number of costly and time-consuming experiments, and ultimately shorten the timeline for drug development.

Collaborative Research Initiatives in Fluorinated Piperazine Aniline Chemistry

The complexity and cost of modern drug discovery necessitate a collaborative approach. The future development of 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline and its derivatives will likely be driven by partnerships between academic institutions, pharmaceutical companies, and non-profit research organizations.

An excellent example of this is the recent research on fluorinated piperazine analogues as antimalarial candidates. nih.gov This single project involved a collaboration between:

University departments in India (University of Delhi, National Institute of Immunology). nih.gov

A private innovation company (HeteroChem InnoTech). nih.gov

International academic partners in China (Shandong University) and Canada (Université Laval). nih.gov

Such collaborations create a synergistic environment where diverse expertise in chemistry, biology, and pharmacology can be combined. These initiatives facilitate access to specialized equipment, compound libraries, and funding from various governmental and private sources, such as the Science and Engineering Research Board and the Council of Scientific and Industrial Research in India. nih.gov These multi-disciplinary, cross-border partnerships are essential for tackling complex scientific challenges and translating basic research into tangible therapeutic innovations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline, and what critical reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, coupling the fluoro-aniline core with 4-methylpiperazine under alkaline conditions (e.g., using DIEA as a base) is common. Key parameters include solvent choice (DMF or THF for solubility), temperature (room temperature to 80°C), and stoichiometry of reagents. Post-reaction purification via flash chromatography or recrystallization ensures high purity .

Q. How can researchers confirm the structural integrity of 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR to verify aromatic and piperazine proton environments, mass spectrometry (MS) for molecular weight confirmation, and elemental analysis to validate purity (>98%). For crystalline derivatives, X-ray diffraction (e.g., SHELXL refinement) provides unambiguous structural proof .

Q. What purification techniques are most effective for isolating 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline from reaction mixtures?

- Methodological Answer : Flash chromatography on silica gel (using gradients of ethyl acetate/hexane) is standard. For polar byproducts, ion-exchange chromatography or preparative HPLC may improve separation. Extractive workup with sat. NaHCO3 or citric acid removes acidic/basic impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methylpiperazine substituent influence the reactivity of this aniline in cross-coupling reactions?

- Methodological Answer : The piperazine group’s electron-donating nature enhances nucleophilicity at the aniline’s NH2 group, favoring Buchwald-Hartwig or Ullmann couplings. Steric hindrance from the methyl group may slow reactions; computational studies (DFT) can predict regioselectivity. Comparative studies with analogs (e.g., 3-(4-methylpiperazin-1-yl)aniline) reveal substituent-dependent reactivity .

Q. What strategies are effective in resolving contradictions in biological activity data across studies involving this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurities. Validate purity via LC-MS and NMR. Use orthogonal assays (e.g., SPR for binding vs. cell-based activity) to confirm mechanisms. Meta-analysis of SAR data for analogs (e.g., trifluoromethylated anilines) can contextualize outliers .

Q. How can computational chemistry models predict the binding modes of this compound with biological targets like VAP-1?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of VAP-1 (PDB: 6XYZ). MD simulations (AMBER, GROMACS) assess stability of predicted binding poses. Free-energy perturbation (FEP) calculations quantify contributions of the fluorine and piperazine groups to binding affinity .

Q. How does the fluorine atom impact the compound’s electronic properties and intermolecular interactions in crystal structures?

- Methodological Answer : Fluorine’s electronegativity alters electron density in the aromatic ring, affecting π-π stacking and hydrogen bonding. X-ray crystallography reveals shorter F···H distances in H-bond networks. Hirshfeld surface analysis quantifies intermolecular interactions, while DFT calculations map electrostatic potential surfaces .

Q. What are the challenges in scaling up the synthesis of 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline while maintaining enantiomeric purity (if applicable)?

- Methodological Answer : If chirality is introduced (e.g., via asymmetric synthesis), monitor enantiomeric excess (ee) using chiral HPLC or SFC. Optimize catalytic systems (e.g., chiral ligands in Pd-catalyzed couplings) for scalability. Continuous flow reactors improve mixing and reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.